molecular formula C7H9BrF2O B12555627 Cyclohexanone, 3-(bromodifluoromethyl)- CAS No. 143033-73-2

Cyclohexanone, 3-(bromodifluoromethyl)-

Cat. No.: B12555627
CAS No.: 143033-73-2
M. Wt: 227.05 g/mol
InChI Key: FEPDEUGFLBRCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 3-(bromodifluoromethyl)- is an organic compound with the molecular formula C7H9BrF2O. It is a derivative of cyclohexanone, where a bromodifluoromethyl group is attached to the third carbon of the cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 3-(bromodifluoromethyl)- can be synthesized through several methods. One common approach involves the bromodifluoromethylation of cyclohexanone. This reaction typically requires the use of bromodifluoromethylating agents such as bromodifluoromethyltrimethylsilane (TMSCF2Br) in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled conditions to ensure the selective introduction of the bromodifluoromethyl group at the desired position .

Industrial Production Methods

Industrial production of cyclohexanone, 3-(bromodifluoromethyl)- often involves large-scale bromodifluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-(bromodifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Cyclohexanone, 3-(bromodifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexanone, 3-(bromodifluoromethyl)- involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 3-(bromodifluoromethyl)- is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functionalization and reactivity patterns .

Properties

CAS No.

143033-73-2

Molecular Formula

C7H9BrF2O

Molecular Weight

227.05 g/mol

IUPAC Name

3-[bromo(difluoro)methyl]cyclohexan-1-one

InChI

InChI=1S/C7H9BrF2O/c8-7(9,10)5-2-1-3-6(11)4-5/h5H,1-4H2

InChI Key

FEPDEUGFLBRCTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C(F)(F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.